molecular formula C9H12OS B1361153 3-Methyl-4-(methylthio)anisole CAS No. 22583-04-6

3-Methyl-4-(methylthio)anisole

Cat. No. B1361153
CAS RN: 22583-04-6
M. Wt: 168.26 g/mol
InChI Key: FPJQQPOPOJLVNT-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylthio)anisole, also known as 3M4MTA, is a natural compound found in various plants, fruits, and vegetables. It is a volatile organic compound that contributes to the characteristic aroma and flavor of certain foods, such as grapefruit, blackcurrant, and tomato. 3M4MTA has also been identified as a key aroma compound in some wines and spirits. In recent years, 3M4MTA has gained attention in scientific research due to its potential therapeutic and industrial applications.

Scientific Research Applications

Addition Reactions in Organic Synthesis

Research shows that anisoles like 3-Methyl-4-(methylthio)anisole can participate in addition reactions. For instance, anisole, phenetole, diphenyl ether, and (methylthio)benzene are added across the 2,3-bond in benzo[b]thiophen, leading to a range of products including 2- and 3-(p-substituted aryl)-2,3-dihydrobenzo[b]thiophens (Clark et al., 1982).

Synthesis of Complex Organic Compounds

The compound's utility extends to the synthesis of complex organic molecules. An example is its use in the three-component condensation of anisole, 1,2-epoxy-2methylpropane, and nitriles, leading to the formation of various azaspiro compounds (Nifontov et al., 2002).

Involvement in Electrophilic Reactions

It also shows potential in electrophilic reactions. For instance, the methyl bis(methylthio) sulfonium cation, a related structure, demonstrates efficiency in sulfide bond formation and electrophilic reactions with anisole (Tsuchida et al., 1994).

Catalysis and Chemical Transformations

Its derivatives have been used in catalysis. The dimethylsulfonio derivatives of salicylaldehyde, synthesized from methylthio anisoles, are notable examples (Ando & Emoto, 1978).

Role in Coal-Based Model Compound Studies

In energy research, especially regarding coal, methyl anisole isomers (including structures similar to 3-Methyl-4-(methylthio)anisole) have been studied to understand the influences of methyl substitution on the benzene ring during thermal decomposition (Li et al., 2018).

Insights into Organic Chemistry Mechanisms

Further studies have utilized methylthio anisole derivatives to explore new synthesis pathways and mechanistic insights in organic chemistry, such as the formation of iodobenzene derivatives (Matsumoto et al., 2008).

properties

IUPAC Name

4-methoxy-2-methyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQQPOPOJLVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177108
Record name 3-Methyl-4-(methylthio)anisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(methylthio)anisole

CAS RN

22583-04-6
Record name 3-Methyl-4-(methylthio)anisole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-(methylthio)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-methyl-1-(methylthio)benzene,99%
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Record name 3-METHYL-4-(METHYLTHIO)ANISOLE
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Synthesis routes and methods

Procedure details

To the cold (−78° C.) solution of 2-bromo-5-methoxy toluene (8 g, 0.04 mol) in dry THF (80 mL) under inert atmosphere, butyl lithium solution (1.6M solution in hexane; 36.8 mL, 0.058 mol) was added dropwise and the mixture was stirred for 1 h at same temperature. Dimethyl disulphide (7.7 mL, 0.08 mol) was then added dropwise and the reaction mixture was allowed to warm to room temperature over a period of 2 h. The reaction mixture was quenched with sat. ammonium chloride solution and extracted in diethyl ether. The combined organic extracts were washed with water and brine and dried. The solvent was evaporated in vacuo to yield 6.5 g of 2-methyl-4-methoxy thioanisole, which was used as such in Step 2 MS m/z 168 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WG Boyd Jr - Journal of the Association of Official Analytical …, 1985 - academic.oup.com
Several gas chromatographic (GC) methods for analyzing fenthion were studied, and flame ionization detection, a glass column packed with SE-52 on Chromosorb GHP, and on-…
Number of citations: 2 academic.oup.com
JM Ruth, Y Ito, NB Mandava… - Journal of liquid …, 1985 - Taylor & Francis
Countercurrent chromatography (CCC) was chosen for study as an isolation technique for pesticides and the impurities found with them, because its high capacity makes possible …
Number of citations: 2 www.tandfonline.com
CL Hoffpauir, WA Pons Jr - Journal of Association of Official …, 1956 - academic.oup.com
The published literature on the determination of organophosphorus pesticide residues has been monitored by the General Referee during the past year. Nijhuis and Ewers (1) …
Number of citations: 2 academic.oup.com

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